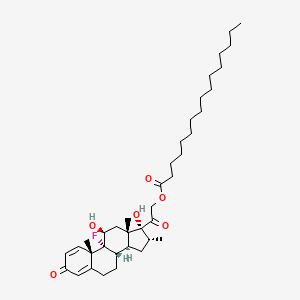

Dexamethasone palmitate

概要

説明

デキサメタゾンパルミテートは、合成コルチコステロイドであるデキサメタゾンの脂溶性誘導体です。主に強力な抗炎症作用と免疫抑制作用で知られています。この化合物は、関節リウマチや肺の炎症など、さまざまな炎症性疾患の治療にしばしば用いられます .

2. 製法

合成経路と反応条件: デキサメタゾンパルミテートは、デキサメタゾンとパルミチン酸をエステル化することで合成されます。この反応は通常、ジシクロヘキシルカルボジイミド (DCC) などのカップリング剤を、4-ジメチルアミノピリジン (DMAP) などの触媒の存在下で使用して行われます。反応は、ジクロロメタンなどの無水溶媒中で不活性条件下で行われ、加水分解を防ぎます .

工業生産方法: 工業的には、デキサメタゾンパルミテートは、大規模なエステル化プロセスを用いて製造されます。反応条件は、高収率と高純度が得られるように最適化されています。生成物は、再結晶やクロマトグラフィーなどの技術を用いて精製され、不純物が除去されます .

反応の種類:

一般的な試薬と条件:

加水分解: エステラーゼを用いた酵素的加水分解。

主な生成物:

加水分解: デキサメタゾンとパルミチン酸。

酸化: デキサメタゾンパルミテートの酸化誘導体.

準備方法

Synthetic Routes and Reaction Conditions: Dexamethasone palmitate is synthesized by esterifying dexamethasone with palmitic acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an anhydrous solvent such as dichloromethane under inert conditions to prevent hydrolysis .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Types of Reactions:

Common Reagents and Conditions:

Hydrolysis: Enzymatic hydrolysis using esterases.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.

Major Products:

Hydrolysis: Dexamethasone and palmitic acid.

Oxidation: Oxidized derivatives of this compound.

科学的研究の応用

Pulmonary Inflammation Treatment

Solid Lipid Nanoparticles

Recent studies have demonstrated the effectiveness of solid lipid nanoparticles loaded with dexamethasone palmitate in treating pulmonary inflammation, particularly pneumonia. These nanoparticles exhibit high drug loading efficiency and stability, targeting alveolar macrophages for local delivery via nebulization. In vitro studies indicated significant reductions in pro-inflammatory cytokines (e.g., tumor necrosis factor-α and interleukin-6) from activated macrophages. In vivo experiments confirmed that these nanoparticles could effectively control acute pulmonary infections without causing adverse immune responses .

| Feature | Details |

|---|---|

| Formulation | Solid lipid nanoparticles |

| Target Delivery | Alveolar macrophages |

| Administration Route | Nebulization |

| Key Findings | Reduced cytokine levels in lung tissue |

Epstein-Barr Virus-Associated Hemophagocytic Lymphohistiocytosis

Clinical Case Studies

A nationwide survey in Japan reported the use of this compound in treating children with Epstein-Barr virus-associated hemophagocytic lymphohistiocytosis (EBV-HLH). The treatment led to significant clinical improvements: fever resolution in 77% of cases, cytopenia resolution in 38%, and splenomegaly improvement in 77%. Notably, a reduction in ferritin levels was observed in 62% of patients after one week of treatment. The safety profile was favorable, with minimal adverse events reported .

| Outcome | Percentage of Patients |

|---|---|

| Fever Resolution | 77% |

| Cytopenia Resolution | 38% |

| Splenomegaly Improvement | 77% |

| Ferritin Reduction | 62% |

Rheumatoid Arthritis

Nanoparticle Formulations

This compound has been formulated into nanoparticles for targeted delivery in rheumatoid arthritis treatment. These nanoparticles demonstrated passive accumulation in inflamed joints, leading to significant therapeutic effects at low doses (1 mg/kg) without adverse effects. The formulation improved anti-inflammatory activity while minimizing systemic exposure, thus enhancing the overall safety profile .

Postoperative Pain Management

Local Anesthetic Infiltration

A recent trial investigated the use of this compound emulsion as an adjunct to local anesthetic infiltration during major spine surgeries. Preliminary findings suggest that this compound may provide superior analgesic effects compared to local anesthetics alone, potentially improving postoperative pain management .

Liver Metabolism Studies

Hepatic Effects

Research on primary rat hepatocytes revealed that this compound influences lipid metabolism significantly. When combined with palmitic acid, it resulted in increased intracellular triglyceride accumulation and altered fatty acid composition, which could have implications for understanding nonalcoholic fatty liver disease development .

作用機序

デキサメタゾンパルミテートは、グルココルチコイド受容体に結合することで作用し、炎症性遺伝子の発現を抑制します。その結果、炎症性サイトカインやケモカインの産生が減少し、炎症細胞の遊走が抑制され、細胞膜が安定化されます。この化合物は、炎症反応に関与する核因子-κB (NF-κB) やその他の転写因子の活性化も阻害します .

類似化合物:

デキサメタゾン: 母体化合物であり、デキサメタゾンパルミテートと比較して親水性が高く、作用持続時間が短いです.

デキサメタゾンリン酸ナトリウム: 急性炎症状態において急速な作用発現のために使用される水溶性誘導体です.

独自性: デキサメタゾンパルミテートは、その脂溶性のために、長時間の放出と持続的な抗炎症効果を実現できるという独自の特性を持っています。このため、制御放出型や標的送達型の製剤に特に有用です .

類似化合物との比較

Dexamethasone: The parent compound, which is more hydrophilic and has a shorter duration of action compared to dexamethasone palmitate.

Dexamethasone Sodium Phosphate: A water-soluble derivative used for rapid onset of action in acute inflammatory conditions.

Uniqueness: this compound is unique due to its lipophilic nature, which allows for prolonged release and sustained anti-inflammatory effects. This makes it particularly useful in formulations designed for controlled release and targeted delivery .

生物活性

Dexamethasone palmitate (DP) is a synthetic corticosteroid that combines dexamethasone with palmitic acid, enhancing its pharmacokinetic properties and biological activity. This article explores the biological activity of DP, focusing on its anti-inflammatory effects, tissue distribution, and clinical applications, supported by data tables and case studies.

Overview of this compound

Dexamethasone is a potent glucocorticoid used primarily for its anti-inflammatory and immunosuppressive properties. The palmitate esterification enhances its solubility and bioavailability, allowing for more effective delivery to target tissues.

This compound exerts its effects through multiple mechanisms:

- Glucocorticoid Receptor Agonism : It binds to glucocorticoid receptors, modulating gene expression involved in inflammation and immune responses.

- Inhibition of Pro-inflammatory Cytokines : DP reduces the secretion of cytokines such as TNF-α and IL-6 from macrophages, thereby diminishing inflammation .

- Enhanced Lipid Solubility : The palmitate moiety increases the compound's affinity for cell membranes, facilitating better cellular uptake and prolonged action .

Anti-inflammatory Effects

This compound has demonstrated superior anti-inflammatory effects compared to free dexamethasone. A study indicated that DP administered as a lipid emulsion showed a 5.6-fold increase in anti-inflammatory potency compared to conventional dexamethasone in a carrageenan-induced edema model .

Table 1: Comparative Anti-inflammatory Potency of Dexamethasone Preparations

| Preparation | Anti-inflammatory Potency (Relative) |

|---|---|

| Dexamethasone Sodium Phosphate | 1.0 |

| This compound | 5.6 |

Tissue Distribution

Studies have shown that this compound has a preferential distribution in inflamed tissues compared to free dexamethasone. In a rat model, DP exhibited higher concentrations in the blood, spleen, and inflamed tissues after intravenous administration . This targeted delivery is crucial for enhancing therapeutic outcomes in inflammatory conditions.

Case Studies

-

Epstein-Barr Virus-Associated Hemophagocytic Lymphohistiocytosis (EBV-HLH) :

A nationwide survey in Japan reported on 14 pediatric cases treated with this compound. After one week of treatment, significant clinical improvements were observed: -

Graft-Versus-Host Disease (GVHD) :

In a murine model of GVHD, DP significantly reduced macrophage viability and migration capacity compared to standard dexamethasone. The treatment led to decreased GVHD scores and improved survival rates . -

Spinal Epidural Injection :

A study on rats demonstrated that epidural administration of this compound resulted in significant recovery from mechanical allodynia and motor dysfunction associated with spinal stenosis after two weeks of therapy .

Safety Profile

This compound has been associated with fewer adverse events compared to traditional corticosteroids. In the EBV-HLH study, only two infectious events were reported among the treated patients . Moreover, its formulation as a lipid emulsion minimizes systemic side effects commonly associated with glucocorticoids.

特性

IUPAC Name |

[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H59FO6/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-34(43)45-26-33(42)38(44)27(2)23-31-30-20-19-28-24-29(40)21-22-35(28,3)37(30,39)32(41)25-36(31,38)4/h21-22,24,27,30-32,41,44H,5-20,23,25-26H2,1-4H3/t27-,30+,31+,32+,35+,36+,37+,38+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDPYZTKOEFDTCU-WDJQFAPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H59FO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022903 | |

| Record name | Dexamethasone palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

630.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14899-36-6 | |

| Record name | Dexamethasone palmitate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14899-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexamethasone palmitate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014899366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexamethasone palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pregna-1,4-diene-3,20-dione, 9-fluoro-11,17-dihydroxy-16-methyl-21-[(1-oxohexadecyl)oxy]-, (11β,16α)-; | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEXAMETHASONE PALMITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/601XWN7060 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does dexamethasone palmitate exert its anti-inflammatory effects?

A1: this compound itself is a prodrug that is hydrolyzed to its active form, dexamethasone. Dexamethasone acts by binding to the glucocorticoid receptor, which then translocates to the nucleus and modulates the transcription of various genes involved in inflammation. This modulation primarily involves the inhibition of pro-inflammatory mediators like cytokines and chemokines. [, , , ] For example, DXP significantly inhibited tumor necrosis factor-α, interleukin-1β, and cytokine-induced neutrophil chemoattractant-1 levels in a rat lung inflammation model. []

Q2: What evidence supports the efficacy of DXP in treating rheumatoid arthritis?

A2: Studies have demonstrated that DXP, often formulated as a liposteroid, exhibits superior efficacy compared to free dexamethasone in preclinical models of rheumatoid arthritis. [, , ] This enhanced efficacy is attributed to its preferential uptake by macrophages in inflamed tissues. Clinically, liposteroid therapy has shown significant improvements in rheumatoid arthritis patients, with longer-lasting effects than water-soluble dexamethasone. []

Q3: How does DXP compare to conventional dexamethasone in managing macrophage activation syndrome (MAS)?

A3: DXP has shown promising results in managing MAS, a life-threatening condition characterized by macrophage hyperactivation. Clinical reports indicate that DXP effectively inhibits inflammation in MAS patients, even in cases where conventional methylprednisolone pulse therapy is insufficient. [] Additionally, DXP has been successful as a first-line treatment for MAS. []

Q4: What makes DXP a suitable treatment option for Engraftment Syndrome (ES) after hematopoietic stem cell transplantation (HSCT)?

A4: ES, a common complication after HSCT, involves a massive release of pro-inflammatory cytokines. DXP's ability to suppress activated macrophages, which play a key role in ES pathogenesis, makes it a suitable treatment option. Retrospective studies indicate that DXP effectively resolves ES in a significant number of pediatric HSCT recipients, contributing to a favorable transplant outcome. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C34H49FO6, and its molecular weight is 576.77 g/mol. []

Q6: Are there any spectroscopic data available for this compound?

A6: Yes, 1D (1H, 13C NMR and DEPT) and 2D (1H-1HCOSY, HMQC and HMBC) NMR spectra of this compound in chloroform have been obtained, assigned, and analyzed. This data helped to elucidate the structure of DXP in chloroform. []

Q7: Why is this compound often formulated as a liposteroid?

A7: Formulating this compound as a liposteroid, where it is incorporated into lipid microspheres, offers several advantages. This approach enhances its uptake by the reticuloendothelial system (RES), leading to targeted delivery to macrophages and inflamed tissues. [, , , ] This targeted delivery results in stronger anti-inflammatory activity and a longer duration of action compared to free dexamethasone. [, , , ]

Q8: How does incorporating this compound into lipid emulsions affect its tissue distribution?

A8: When incorporated into lipid emulsions, DXP exhibits a different distribution pattern compared to free dexamethasone. Studies in rats showed that DXP in a lipid emulsion resulted in higher concentrations in the blood, spleen, and inflamed tissues, while free dexamethasone had higher concentrations in muscles. []

Q9: What are the advantages of delivering this compound directly to the lungs?

A9: Direct lung delivery of DXP, often via large porous particles or liposomes, offers targeted treatment for lung-specific inflammation. This approach minimizes systemic exposure, thereby reducing the risk of side effects. [] One study highlighted the potential of mannosylated liposomes to specifically target DXP to alveolar macrophages, key players in lung inflammation. []

Q10: Can this compound be used for targeted drug delivery in atherosclerosis?

A10: Research suggests that coupling DXP with low-density lipoprotein (LDL) could facilitate targeted delivery to atherosclerotic lesions. Studies have demonstrated that a DP-LDL complex is readily taken up by macrophages and foam cells, the key cellular components of atherosclerotic plaques, and effectively inhibits cholesterol ester accumulation in the aorta of atherogenic mice. [, , ] This targeted approach holds promise for enhancing therapeutic efficacy and minimizing off-target effects.

Q11: What is known about the safety profile of this compound?

A11: While generally considered safe, DXP, like all corticosteroids, can induce side effects, especially with prolonged use. The type and severity of side effects depend on the dose, route of administration, and individual patient factors. Common side effects include fluid retention, increased appetite, weight gain, mood swings, and difficulty sleeping. More serious side effects, although less common, include osteoporosis, increased risk of infection, and adrenal suppression. Formulating DXP in delivery systems like liposomes and nanoparticles aims to reduce systemic exposure, thereby minimizing the risk of side effects. [, , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。